molecular formula C19H19NO4 B11408009 N-(2,5-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11408009
M. Wt: 325.4 g/mol
InChI Key: AJDAHWRJRZXOPB-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzofuran ring.

    Reduction: Reduction reactions could target the acetamide group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-2-(benzofuran-3-yl)acetamide: Lacks the methyl group on the benzofuran ring.

    N-(2,5-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

The presence of both the dimethoxyphenyl group and the methyl-substituted benzofuran ring in N-(2,5-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H19NO4/c1-12-4-6-15-13(11-24-18(15)8-12)9-19(21)20-16-10-14(22-2)5-7-17(16)23-3/h4-8,10-11H,9H2,1-3H3,(H,20,21)

InChI Key

AJDAHWRJRZXOPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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